molecular formula C18H18N2O3 B4616643 methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate

methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate

Cat. No. B4616643
M. Wt: 310.3 g/mol
InChI Key: FMIVJKYKSVKJPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate" involves multistep reactions starting from acetoacetic esters to form various heterocyclic systems, demonstrating the compound's versatility in organic synthesis. These methods include reagents preparation, condensation, and specific conditions tailored to achieve desired heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate" has been elucidated through crystallographic studies, revealing intricate details about their hydrogen bonding, molecular geometry, and electronic structure. These insights contribute to understanding the compound's interactions and stability (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Research into the chemical reactions involving "Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate" and its derivatives has uncovered their reactivity towards various nucleophiles and electrophiles. These studies highlight the compound's role in synthesizing complex heterocycles and its potential as a building block in medicinal chemistry (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, of compounds structurally related to "Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate" have been extensively studied. These properties are crucial for understanding the compound's behavior in different environments and its suitability for various applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Chemical Properties Analysis

The chemical properties of "Methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate" derivatives, such as reactivity, stability, and interaction with various chemical groups, have been the focus of numerous studies. These characteristics are essential for the compound's application in organic synthesis and potential pharmaceutical developments (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Scientific Research Applications

Synthesis of Heterocyclic Systems

Studies have utilized methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate and similar compounds in the synthesis of a wide range of heterocyclic systems. These compounds serve as key intermediates or reagents in preparing various heterocyclic compounds with potential applications in medicinal chemistry and material sciences. For example, one study demonstrated the use of related compounds in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important scaffolds in pharmaceutical research (Selič, Grdadolnik, & Stanovnik, 1997).

Radio-labeled Compounds for Biological Studies

Another significant application involves synthesizing radio-labeled compounds for biological and medical research. For instance, the preparation of methyl 4-(2,5-dihydroxybenzylamino)benzoate with specific radioactivity was detailed, highlighting its utility in tracing and imaging studies within biological systems (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Molecular Structure Investigations

Research on molecular structures using derivatives of methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate has provided insights into the arrangement and interactions of atoms within these compounds. This information is crucial for understanding the physical and chemical properties of these substances, which can be applied to design more efficient and targeted pharmaceutical agents. A study by Portilla et al. (2007) explored the hydrogen-bonded structures of certain isomeric compounds, contributing to our understanding of molecular interactions and stability (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

properties

IUPAC Name

methyl 3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-17(21)14-6-3-7-15(11-14)19-18(22)20-16-9-8-12-4-2-5-13(12)10-16/h3,6-11H,2,4-5H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIVJKYKSVKJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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